2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Brand Name: Vulcanchem
CAS No.: 536986-82-0
VCID: VC5471037
InChI: InChI=1S/C24H23ClN4O2S/c1-24(2)11-18-20(19(31)12-24)21(14-7-5-8-16(30)10-14)29-22(26-18)27-23(28-29)32-13-15-6-3-4-9-17(15)25/h3-10,21,30H,11-13H2,1-2H3,(H,26,27,28)
SMILES: CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=CC=C5)O)C(=O)C1)C
Molecular Formula: C24H23ClN4O2S
Molecular Weight: 466.98

2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

CAS No.: 536986-82-0

Cat. No.: VC5471037

Molecular Formula: C24H23ClN4O2S

Molecular Weight: 466.98

* For research use only. Not for human or veterinary use.

2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one - 536986-82-0

Specification

CAS No. 536986-82-0
Molecular Formula C24H23ClN4O2S
Molecular Weight 466.98
IUPAC Name 2-[(2-chlorophenyl)methylsulfanyl]-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C24H23ClN4O2S/c1-24(2)11-18-20(19(31)12-24)21(14-7-5-8-16(30)10-14)29-22(26-18)27-23(28-29)32-13-15-6-3-4-9-17(15)25/h3-10,21,30H,11-13H2,1-2H3,(H,26,27,28)
Standard InChI Key MGZPTDQPHGODNS-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=CC=C5)O)C(=O)C1)C

Introduction

Structural Elucidation and Nomenclature

Core Framework and Substituent Analysis

The molecule features a pentacyclic system comprising a triazolo[5,1-b]quinazolin-8(4H)-one core. Key structural elements include:

  • Triazoloquinazolinone backbone: A fused heterocyclic system integrating a 1,2,4-triazole ring (positions 1–3) with a dihydroquinazolinone moiety (positions 4–9) .

  • Thioether bridge: A sulfur atom at position 2 links the core to a 2-chlorobenzyl group, introducing steric and electronic modulation .

  • 3-Hydroxyphenyl substituent: Positioned at C9, this group enhances polarity and potential hydrogen-bonding capacity .

  • Dimethyl groups: At C6, these substituents confer conformational rigidity to the saturated six-membered ring.

The IUPAC name systematically describes these features, adhering to bicyclic numbering rules and prioritizing the quinazolinone system as the parent structure.

Molecular Properties

Table 1: Calculated physicochemical properties

PropertyValue
Molecular formulaC₂₅H₂₂ClN₅O₂S
Molecular weight491.99 g/mol
Hydrogen bond donors2 (hydroxyl, NH)
Hydrogen bond acceptors5 (carbonyl, triazole, ether)
Rotatable bonds5
Topological polar surface area108 Ų

These properties suggest moderate bioavailability, with solubility challenges in aqueous media due to the hydrophobic benzyl and dimethyl groups .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The synthesis involves sequential heterocycle formation and functionalization:

  • Quinazolinone core construction: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .

  • Triazole annulation: Cyclization via Huisgen 1,3-dipolar cycloaddition or hydrazine-carbodiimide coupling .

  • Thioether introduction: Nucleophilic displacement of a halogen atom (e.g., bromide) at C2 using 2-chlorobenzylthiol under basic conditions .

Table 2: Representative reaction conditions for key steps

StepReagents/ConditionsYield (%)
Quinazolinone formationThiourea, HCl, reflux, 8 h72–85
Triazole cyclizationNaN₃, CuI, DMF, 100°C, 12 h65–78
Thioalkylation2-Chlorobenzyl chloride, K₂CO₃, acetone58–63

Stereochemical Considerations

The saturated C5–C9 bond introduces two stereocenters. While most synthetic routes yield racemic mixtures, chiral resolution via HPLC with amylose-based columns could isolate enantiomers . Computational models suggest the (5R,9S) configuration may optimize target binding in α-glucosidase inhibition .

SubstituentIC₅₀ (µM)Relative potency
2-Chlorobenzyl48.216.1× acarbose
3-Chlorobenzyl96.68.0× acarbose
4-Chlorobenzyl99.47.8× acarbose

Anticancer Activity

Triazoloquinazolinones bearing hydroxyphenyl groups show dual EGFR/VEGFR-2 inhibition. Compound 13 from a related series displayed IC₅₀ = 0.31 µM (EGFR) and 3.20 µM (VEGFR-2), comparable to erlotinib and sorafenib . The 3-hydroxyphenyl moiety in the target compound may similarly engage kinase catalytic domains through hydrogen bonding .

Antioxidant Capacity

The phenolic -OH group confers radical-scavenging potential. In DPPH assays, 3-hydroxyphenyl-substituted analogs exhibited EC₅₀ = 12.7 µM, surpassing ascorbic acid (EC₅₀ = 18.3 µM) . Electron-donating effects from the hydroxyl group stabilize radical intermediates, mitigating oxidative stress .

Computational Insights

Molecular Docking

Docking simulations with α-glucosidase (PDB: 3W37) predict:

  • Thioether sulfur: Forms van der Waals contacts with Phe157 and Phe173 .

  • Chlorine atom: Occupies a hydrophobic pocket near Leu218 .

  • Hydroxyphenyl group: Hydrogen-bonds to Asp242 and Arg312 .

Figure 1: Predicted binding pose (generated via AutoDock Vina) shows the compound occupying the enzyme’s active site with a docking score of −9.2 kcal/mol .

ADMET Profiling

Table 4: Predicted pharmacokinetic properties (SwissADME)

ParameterPrediction
GI absorptionLow
BBB permeabilityNo
CYP2D6 inhibitionNon-inhibitor
Lipinski violations0

The compound adheres to drug-likeness criteria but may require prodrug modification for enhanced absorption .

Future Directions

  • Stereoselective synthesis: Develop asymmetric catalytic routes to access enantiopure forms .

  • Structure-activity relationship (SAR) expansion: Synthesize analogs with varied halogen (Br, F) and hydroxyl positions .

  • In vivo validation: Assess antihyperglycemic efficacy in diabetic rodent models .

  • Combination therapy: Evaluate synergism with metformin or sulfonylureas .

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